2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one
Description
2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one is a quinazolinone derivative characterized by a pyridine-substituted ethylamino group at the 2-position of the quinazolin-4(1H)-one core. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring system, widely studied for their diverse pharmacological activities, including anti-inflammatory, anticonvulsant, and antitumor properties . The substitution pattern on the quinazolinone scaffold significantly influences biological activity, solubility, and binding affinity.
Structure
3D Structure
Properties
CAS No. |
61741-33-1 |
|---|---|
Molecular Formula |
C15H14N4O |
Molecular Weight |
266.30 g/mol |
IUPAC Name |
2-(2-pyridin-2-ylethylamino)-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H14N4O/c20-14-12-6-1-2-7-13(12)18-15(19-14)17-10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,17,18,19,20) |
InChI Key |
YLDXYBANGSYBDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NCCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one typically involves the condensation of 2-aminobenzamide with 2-(2-bromoethyl)pyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Reaction Mechanisms
2.1 Cyclocondensation Pathway
The mechanism involves the formation of a ureido intermediate (e.g., ethyl 2-(3-(5-methylpyridin-2-yl)ureido)benzoate), which undergoes intramolecular cyclization via nucleophilic attack of the carbonyl oxygen on the urea carbonyl. Electron-donating groups on the pyridine ring facilitate this step, while electron-withdrawing groups (e.g., nitro, cyano) hinder cyclocondensation .
2.2 Dimroth Rearrangement
The reaction proceeds through two steps:
-
Thermal activation : N,N-dimethyl-N′-pyridylureas generate masked isocyanates.
-
Annulation : The isocyanate reacts with 2-aminobenzonitriles, forming a 4-imino-3-(hetaryl)-3,4-dihydroquinazolin-2-one intermediate, which undergoes a Dimroth rearrangement to yield the final aminoquinazolinone .
2.3 Copper-Catalyzed Mechanism
The copper catalyst facilitates the imidoylative coupling between the isocyanate and amine, followed by cyclization to form the quinazolinone core. Alkyl amines react efficiently under ambient conditions, while aryl amines require elevated temperatures .
Optimization Data
Structural and Spectroscopic Analysis
The target compound’s structure is confirmed via:
-
1H/13C NMR : For example, the NH proton in quinazolinones typically appears as a singlet around δ 9.96–12.50 ppm .
-
HRMS : Molecular formula verification (e.g., C13H9N3O for 4-pyridin-2-yl-1H-quinazolin-2-one ).
-
XRD : Single-crystal analysis confirms the fused heterocyclic structure .
Biological and Chemical Significance
While the query focuses on chemical reactions, related quinazolinones (e.g., 2-aryl-4-aminoquinazolines) exhibit biological activity, such as inhibition of Trypanosoma cruzi. Substituents at the 4-position (e.g., anilino groups) critically influence potency, with IC₅₀ values as low as 0.12 μM .
Scientific Research Applications
Cancer Therapeutics
Mechanism of Action:
Recent studies have highlighted the efficacy of quinazolinone derivatives, including 2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one, as inhibitors of various cancer-related proteins. For instance, derivatives have been shown to inhibit the breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are crucial in multidrug resistance in cancer cells .
Case Studies:
- A series of quinazolinamine derivatives demonstrated potent inhibitory activities against BCRP and P-gp, with some compounds exhibiting significant cytotoxic effects on cancer cell lines .
- Another study identified triazoloquinazolinone-based compounds as effective inhibitors of Polo-like kinase 1 (Plk1), which is often overexpressed in cancers. These compounds showed over ten-fold higher inhibitory activity compared to previously characterized inhibitors .
Antibiotic Resistance
Novel Inhibitors:
The compound has also been explored for its potential against bacterial virulence factors. Research has shown that quinazolinone derivatives can inhibit the expression of streptokinase in Group A Streptococcus, a key factor in bacterial pathogenicity. This inhibition represents a promising approach to combat antibiotic resistance by targeting virulence rather than bacterial growth directly .
Structural Modifications:
Studies have indicated that specific structural modifications to the quinazolinone scaffold can enhance potency and metabolic stability, making these compounds viable candidates for further development as antibacterial agents .
Drug Design and Development
Structure-Activity Relationship (SAR):
The design of new derivatives based on the quinazolinone framework has been a focal point in medicinal chemistry. The SAR studies have revealed insights into how modifications can influence biological activity. For example, the incorporation of different substituents on the quinazolinone core has been shown to affect binding affinity and selectivity towards specific targets .
Therapeutic Potential:
A review compiling findings from various studies has emphasized the therapeutic potential of quinazolinones in modulating pathways involved in cancer cell proliferation and survival, particularly through interactions with EGFR/PI3K pathways . This highlights the versatility of the compound as a lead structure for developing new therapeutic agents.
Synthesis and Characterization
Synthetic Pathways:
The synthesis of this compound typically involves condensation reactions using anthranilic acid derivatives and pyridine-based amines. Recent methodologies have improved yields and purity, facilitating further biological evaluations .
Mechanism of Action
The mechanism of action of 2-((2-(Pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact pathways involved are still under investigation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Quinazolin-4(1H)-one derivatives exhibit structural diversity due to substitutions at the 2- and 3-positions. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Notes:
- The target compound’s pyridin-2-yl ethylamino group distinguishes it from analogs with nitro, indole, or mercapto substituents.
- Compared to 2-mercapto analogs , the amino group may enhance solubility but reduce thiol-mediated interactions.
Antioxidant Activity
Quinazolinones with electron-withdrawing groups (e.g., nitro, halogen) exhibit stronger antioxidant properties. For example, 2-((4-Nitrophenyl)amino)quinazolin-4(1H)-one (9i) showed high radical scavenging activity due to the nitro group’s resonance stabilization . In contrast, the target compound’s pyridine-ethylamino group may prioritize receptor binding over direct antioxidant effects.
Anti-inflammatory and Receptor Interactions
2-Mercapto-3-(2-(pyridin-2-yl)ethyl)quinazolin-4(3H)-one demonstrated anti-inflammatory activity, suggesting the pyridin-2-yl ethyl group enhances target affinity . Similarly, pyridinylmethyl-substituted analogs act as CXCR3 receptor antagonists, indicating the pyridine moiety’s role in modulating chemokine receptors .
Anticonvulsant Activity
2-(1H-Indol-3-yl)quinazolin-4(3H)-one derivatives exhibited efficacy in the 6 Hz psychomotor seizure test, with indole substituents enhancing blood-brain barrier penetration . The target compound’s bulkier pyridin-2-yl ethyl group may limit CNS uptake but could be optimized for peripheral targets.
Challenges
- Introduction of the pyridin-2-yl ethylamino group may require protective strategies to avoid side reactions.
- Crystallography tools like SHELXL are critical for confirming structural integrity.
Physicochemical and Computational Insights
- Solubility : The pyridine ring in the target compound may improve water solubility compared to purely aromatic substituents (e.g., phenyl groups in 9g ).
- DFT Calculations : Density-functional theory (DFT) studies (e.g., B3LYP functional ) could predict electronic properties and reactivity, aiding in rational drug design.
Biological Activity
The compound 2-((2-(pyridin-2-yl)ethyl)amino)quinazolin-4(1H)-one represents a class of quinazoline derivatives that have garnered attention due to their diverse biological activities, including anti-parasitic, anti-cancer, and antimicrobial properties. The structure of this compound suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Synthesis and Structure
The synthesis of quinazoline derivatives often involves the condensation of anthranilic acid derivatives with various amines. For this compound, the synthetic route typically includes:
- Formation of Key Intermediates : The initial step involves creating a pyridinyl-substituted quinazoline core through standard synthetic modifications.
- Final Compound Formation : The final compound is obtained through a series of reactions, including cyclocondensation and substitution reactions.
Antiparasitic Activity
Recent studies have highlighted the potential of quinazoline derivatives as anti-trypanosomal agents. For instance, compounds similar to this compound showed promising activity against Trypanosoma cruzi, the causative agent of Chagas disease. In vivo studies demonstrated significant reductions in parasitemia, indicating effective therapeutic potential against this parasite .
Anticancer Activity
Quinazoline derivatives have been extensively evaluated for their anticancer properties. Research has shown that compounds containing the quinazoline scaffold exhibit significant antiproliferative effects against various cancer cell lines, including breast, lung, and colorectal cancers. For example, related compounds demonstrated IC50 values in the low micromolar range against cancer cell lines such as MDA-MB-231 and HepG2 .
Table 1: Anticancer Activity of Quinazoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 | 0.12 |
| Compound B | HepG2 | 1.3 |
| Compound C | A549 | 0.98 |
Antimicrobial Activity
The antimicrobial activity of quinazoline derivatives has also been investigated. Studies indicate that certain analogs possess significant inhibitory effects against Staphylococcus aureus (including MRSA) and Candida albicans. For instance, the minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.98 µg/mL against MRSA .
The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors within target organisms:
- Inhibition of Enzymatic Activity : Many quinazoline derivatives inhibit key enzymes involved in cellular processes, leading to reduced proliferation of cancer cells or pathogens.
- Binding Affinity : Molecular docking studies have suggested that these compounds can effectively bind to active sites on target proteins, disrupting their normal function.
Case Studies
Several case studies have documented the efficacy of quinazoline derivatives in clinical or preclinical settings:
- Chagas Disease Treatment : A study involving a series of pyridinylquinazolines demonstrated significant reductions in parasitemia in animal models, supporting further development as anti-trypanosomal agents .
- Cancer Cell Line Studies : Research focusing on breast and liver cancer cell lines showed that specific modifications to the quinazoline structure could enhance anticancer activity, leading to improved therapeutic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
